molecular formula C13H20Cl2N2O2 B7092129 N-(3,3-dichlorocyclobutyl)-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

N-(3,3-dichlorocyclobutyl)-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B7092129
M. Wt: 307.21 g/mol
InChI Key: GXFPZZXZHBPSJA-UHFFFAOYSA-N
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Description

N-(3,3-dichlorocyclobutyl)-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound It is characterized by the presence of a dichlorocyclobutyl group, a methylpropyl group, and a pyrrolidine ring with a carboxamide functional group

Properties

IUPAC Name

N-(3,3-dichlorocyclobutyl)-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20Cl2N2O2/c1-8(2)6-17-7-9(3-11(17)18)12(19)16-10-4-13(14,15)5-10/h8-10H,3-7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXFPZZXZHBPSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC(CC1=O)C(=O)NC2CC(C2)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dichlorocyclobutyl)-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

    Formation of the Dichlorocyclobutyl Group: This step involves the chlorination of cyclobutane to introduce two chlorine atoms.

    Introduction of the Methylpropyl Group: This can be achieved through alkylation reactions using appropriate alkyl halides.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dichlorocyclobutyl)-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorine atoms in the dichlorocyclobutyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(3,3-dichlorocyclobutyl)-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    N-(3,3-dichlorocyclobutyl)-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide: can be compared with other pyrrolidine derivatives or compounds containing dichlorocyclobutyl groups.

    Unique Features: The presence of both the dichlorocyclobutyl group and the pyrrolidine ring with a carboxamide functional group makes this compound unique compared to others.

Highlighting Uniqueness

    Structural Features: The combination of functional groups and ring structures in this compound may confer unique chemical and biological properties.

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